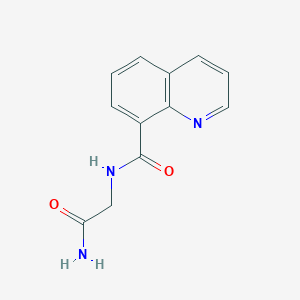
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide
描述
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoacetamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
科学研究应用
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits amyloid-beta aggregation by binding to the amyloid-beta peptides, preventing their aggregation into toxic oligomers and plaques . In cancer therapy, the compound targets fibroblast activation protein (FAP), inhibiting its activity and thereby reducing tumor growth and progression .
相似化合物的比较
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
(E)-N-(2-cinnamamidoethyl)-6,7-dimethoxyquinoline-2-carboxamide: Known for its anti-amyloid-beta aggregation activity.
(S)-8-amino-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide: Used in targeting fibroblast activation protein (FAP) for cancer therapy.
The uniqueness of this compound lies in its dual application in both Alzheimer’s disease research and cancer therapy, making it a versatile compound in scientific research.
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c13-10(16)7-15-12(17)9-5-1-3-8-4-2-6-14-11(8)9/h1-6H,7H2,(H2,13,16)(H,15,17) |
InChI 键 |
GQOGCZYANKHBHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)NCC(=O)N)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
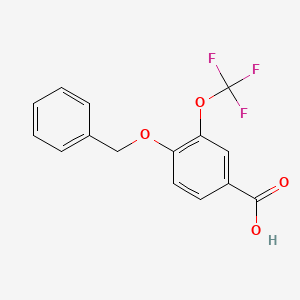

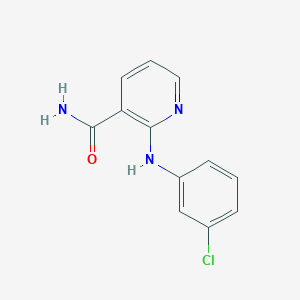
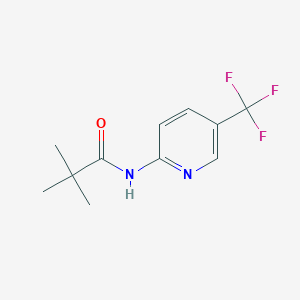
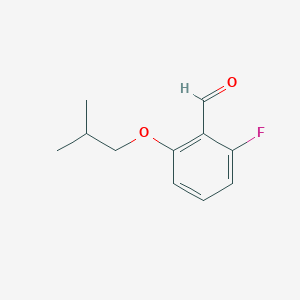
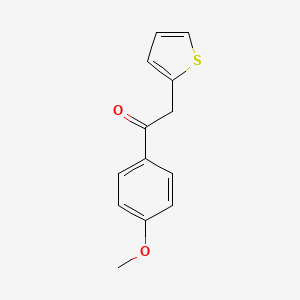

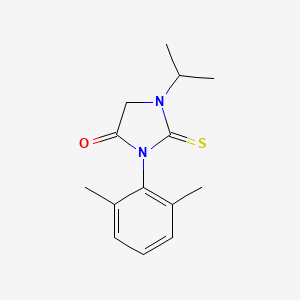
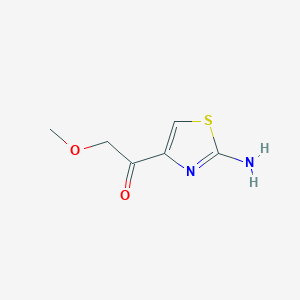
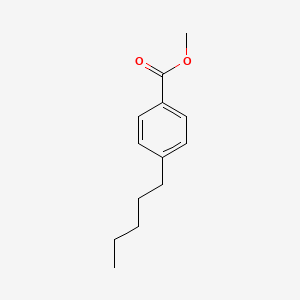

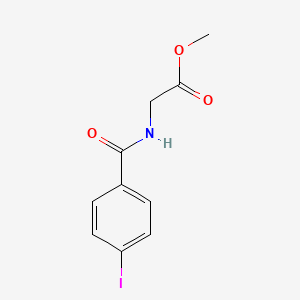
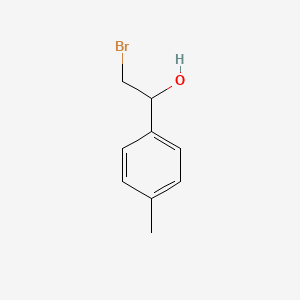
![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
